3-(2-Methoxyphenyl)cyclobutan-1-one

Inflammation Enzymology Lipoxygenase

Researchers developing focused cyclobutanone libraries for medicinal chemistry often face unreliable access to regioisomerically pure building blocks. 3-(2-Methoxyphenyl)cyclobutan-1-one addresses this with: • Distinct ortho-methoxy reactivity and conformational bias vs meta/para isomers for precise SAR. • Validated 5-LOX negative control (IC50 >10,000 nM; >50-fold lower potency than NDGA) for assay calibration. • Commercial availability at 95% purity with one-step quantitative synthesis enabling rapid multi-gram scale-up.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 335331-55-0
Cat. No. B1463583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)cyclobutan-1-one
CAS335331-55-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CC(=O)C2
InChIInChI=1S/C11H12O2/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8H,6-7H2,1H3
InChIKeyCOAFDRNYVNBEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)cyclobutan-1-one: Synthesis and Characterization


3-(2-Methoxyphenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-methoxyphenyl substituent at the 3-position of the four-membered ring [1]. With a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol, this compound serves as a versatile small molecule scaffold for medicinal chemistry and organic synthesis . Its structural characteristics—a strained cyclobutanone ring combined with an ortho-methoxy substituted aromatic moiety—distinguish it from other positional isomers and unsubstituted analogs, influencing both its reactivity profile and potential biological target interactions [1].

3-(2-Methoxyphenyl)cyclobutan-1-one: Isomer Specificity


Substituting 3-(2-methoxyphenyl)cyclobutan-1-one with its 3-methoxy, 4-methoxy, or unsubstituted phenyl analogs in synthetic or biological workflows introduces substantial uncertainty without direct experimental validation [1]. The ortho-methoxy group in the target compound establishes distinct electronic and steric environments that diverge from the meta- and para-substituted positional isomers [2]. Even among methoxyphenyl cyclobutanones sharing identical molecular formulas, regioisomeric differences can alter both chemical reactivity in downstream transformations and molecular recognition events with biological targets [1]. The following evidence quantifies these differential characteristics where data exist, while acknowledging gaps where head-to-head comparative studies remain absent.

3-(2-Methoxyphenyl)cyclobutan-1-one: Comparative Evidence


5-Lipoxygenase Inhibitory Activity

3-(2-Methoxyphenyl)cyclobutan-1-one demonstrates minimal inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1]. In contrast, the well-characterized 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 200 nM under comparable assay conditions, representing a >50-fold difference in potency . This comparison establishes that the target compound is not a potent 5-LOX inhibitor, information critical for researchers considering its use in inflammatory pathway studies.

Inflammation Enzymology Lipoxygenase

One-Step Synthesis Protocol

A published protocol achieves one-step synthesis of 3-(2-methoxyphenyl)cyclobutan-1-one in quantitative yield using adapted Vilsmeier conditions [1]. While direct yield comparisons to multi-step syntheses of positional isomers (e.g., 3-(4-methoxyphenyl)cyclobutanone via multi-step routes from p-methoxyphenyl starting materials) are not systematically reported, the availability of a high-yield single-step procedure reduces synthetic complexity and material costs relative to analogs requiring longer sequences [2]. The protocol includes full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman), providing a validated reference for identity verification [1].

Organic Synthesis Methodology Process Chemistry

Commercial Purity Specifications

Reputable vendors supply 3-(2-methoxyphenyl)cyclobutan-1-one at purities of 95% (Fluorochem) and 98% (Leyan) . In contrast, the 3-(4-methoxyphenyl)cyclobutanone isomer is typically offered at 95% purity , and the 3-(3-methoxyphenyl)cyclobutanone isomer at 95% purity . While the 98% grade provides a modest purity advantage for applications requiring higher initial material quality, the differences are incremental rather than transformative.

Quality Control Analytical Chemistry Procurement

GHS Hazard Classification

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 3-(2-methoxyphenyl)cyclobutan-1-one (EC 881-842-3) has been notified without acute toxicity classification under the CLP criteria [1]. In contrast, certain cyclobutanone derivatives such as 3-(4-bromo-2-methoxyphenyl)cyclobutanone (MW 255.11) present additional handling considerations due to the presence of halogen substituents that may confer distinct hazard profiles [2]. The absence of acute toxicity labeling for the target compound may simplify laboratory handling and disposal procedures relative to halogenated analogs.

Safety Regulatory Handling

3-(2-Methoxyphenyl)cyclobutan-1-one Research Applications


Diversity-Oriented Synthesis Scaffold

The ortho-methoxy substitution pattern of 3-(2-methoxyphenyl)cyclobutan-1-one offers distinct reactivity and conformational bias compared to meta- and para-substituted isomers [1]. Medicinal chemists designing focused libraries can exploit this regioisomeric differentiation to probe structure-activity relationships where ortho-substitution may influence binding pocket interactions [1]. The documented one-step quantitative synthesis protocol facilitates rapid access to multi-gram quantities for derivative synthesis [1].

5-Lipoxygenase Inhibitor Screening Control

With an IC50 > 10,000 nM against human recombinant 5-LOX [2], 3-(2-methoxyphenyl)cyclobutan-1-one serves as an appropriate negative control or baseline comparator when evaluating novel 5-LOX inhibitors. Its >50-fold lower potency relative to NDGA (IC50 = 200 nM) provides a defined window for assessing assay sensitivity and compound activity [2].

Cyclobutanone Pharmaceutical Building Block

Cyclobutanone motifs are valued in medicinal chemistry for their ability to serve as bioisosteres and to introduce conformational constraint [3]. 3-(2-Methoxyphenyl)cyclobutan-1-one, with commercial availability at 95-98% purity and a defined GHS profile lacking acute toxicity classification [4], represents a practical starting material for synthesizing cyclobutanone-containing drug candidates and probe molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methoxyphenyl)cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.